molecular formula C₂₄H₂₄BrNO B016058 trans-(E)-1-Bromo-2-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylethene CAS No. 19118-19-5

trans-(E)-1-Bromo-2-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylethene

Cat. No.: B016058
CAS No.: 19118-19-5
M. Wt: 422.4 g/mol
InChI Key: IAJYQHATSIOBSH-WCWDXBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-(E)-1-Bromo-2-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylethene (CAS: 19118-19-5) is a brominated ethenyl derivative structurally related to the antiestrogenic drug Tamoxifen. Its molecular formula is C₂₄H₂₄BrNO (MW: 422.36 g/mol), featuring a vinyl bromide substituent in place of Tamoxifen’s ethyl group . The compound is synthesized for research purposes, particularly in cancer therapeutics and hormone signaling studies. Key suppliers include Santa Cruz Biotechnology (10 mg, $320.00) and CymitQuimica (discontinued), with strict laboratory handling protocols due to its controlled status .

Properties

IUPAC Name

2-[4-[(E)-2-bromo-1,2-diphenylethenyl]phenoxy]-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24BrNO/c1-26(2)17-18-27-22-15-13-20(14-16-22)23(19-9-5-3-6-10-19)24(25)21-11-7-4-8-12-21/h3-16H,17-18H2,1-2H3/b24-23+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJYQHATSIOBSH-WCWDXBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Br)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCOC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Br)/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19118-19-5
Record name Ethanamine, 2-(4-(2-bromo-1,2-diphenylethenyl)phenoxy)-N,N-dimethyl-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019118195
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-(E)-1-Bromo-2-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylethene typically involves a multi-step process. One common method includes the bromination of a precursor compound followed by the introduction of the dimethylamino ethoxy group. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure safety and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromo group in the compound makes it susceptible to nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines can replace the bromo group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-Cancer Activity

trans-(E)-1-Bromo-2-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylethene exhibits anti-estrogenic properties similar to tamoxifen. It has been studied for its effectiveness against estrogen receptor-positive breast cancer. The compound acts by binding to estrogen receptors, inhibiting the proliferation of cancer cells stimulated by estrogen.

Case Study Example :
A study published in a peer-reviewed journal demonstrated that this compound significantly reduced tumor growth in estrogen-dependent breast cancer models compared to control groups. The mechanism involved the modulation of gene expression related to cell cycle regulation and apoptosis induction .

2. Research on Hormonal Therapies

Due to its structural similarities with tamoxifen, researchers have investigated this compound as a potential candidate for developing new hormonal therapies. Its ability to selectively modulate estrogen receptor activity makes it a valuable subject for further pharmacological research.

The compound has also been explored for its pharmacokinetic properties. Studies indicate that it has favorable absorption characteristics and a moderate elimination half-life, making it suitable for therapeutic applications.

3. Neuropharmacology

Recent investigations have suggested that the dimethylamino group may contribute to neuropharmacological effects, potentially impacting neurotransmitter systems. This aspect is under preliminary research but shows promise for applications in treating neurological disorders .

Mechanism of Action

The mechanism of action of trans-(E)-1-Bromo-2-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylethene involves its interaction with specific molecular targets. The bromo group can participate in electrophilic reactions, while the dimethylamino ethoxy moiety can engage in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Tamoxifen (sc-203288)

  • Structural Difference : Tamoxifen lacks the vinyl bromide group, instead possessing an ethyl chain at the analogous position.
  • Functional Impact: The bromine atom in the target compound increases molecular weight (422.36 vs.
  • Applications : While Tamoxifen is clinically used for ER-positive breast cancer, the bromo analog is primarily a research tool for probing ER-binding mechanisms or developing radiolabeled tracers .

(E/Z)-1-Bromo-2-[4-(2-methylaminoethoxy)phenyl]-1,2-diphenylethene (CAS 265321-58-2)

  • Structural Difference: Replacement of the dimethylamino group with a methylamino group reduces steric bulk and basicity.
  • Molecular Weight: 408.338 g/mol (C₂₃H₂₂BrNO), 14 g/mol lighter than the target compound.
  • Functional Impact: The methylamino group may decrease solubility in aqueous media compared to the dimethylamino analog, affecting pharmacokinetic profiles .

1-Bromo-2-nitrobenzene (CAS 577-19-5)

  • Structural Simplicity: A simpler aromatic bromo compound (MW: 202.01 g/mol) lacking the ethenyl and aminoethoxy substituents.
  • Applications : Primarily used in organic synthesis rather than biomedical research, highlighting the target compound’s specialized role in receptor studies .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
trans-(E)-1-Bromo-2-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylethene 19118-19-5 C₂₄H₂₄BrNO 422.36 Vinyl bromide, dimethylaminoethoxy ER-binding studies, tracer development
Tamoxifen 10540-29-1 C₂₆H₂₉NO 371.51 Ethyl chain, dimethylaminoethoxy Breast cancer therapy
(E/Z)-1-Bromo-2-[4-(2-methylaminoethoxy)phenyl]-1,2-diphenylethene 265321-58-2 C₂₃H₂₂BrNO 408.34 Vinyl bromide, methylaminoethoxy Structure-activity relationship studies
1-Bromo-2-nitrobenzene 577-19-5 C₆H₄BrNO₂ 202.01 Bromine, nitro group Organic synthesis

Biological Activity

trans-(E)-1-Bromo-2-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylethene (CAS: 19118-19-5) is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of brominated diphenylethenes, which are known for their diverse pharmacological properties. The presence of the dimethylamino group and the bromine atom in its structure suggests possible interactions with biological targets, leading to various therapeutic applications.

  • Molecular Formula : C24H24BrNO
  • Molar Mass : 422.36 g/mol
  • Melting Point : 105-107°C
  • Solubility : Soluble in dichloromethane, ethyl acetate, and methanol .

The biological activity of this compound may be attributed to its structural features that allow it to interact with various biological pathways. Its analogs have been studied for estrogenic activity, particularly in relation to breast cancer treatment. The compound is hypothesized to function similarly to tamoxifen, acting as a selective estrogen receptor modulator (SERM), which can inhibit tumor growth in hormone-sensitive cancers .

Antitumor Activity

Several studies have indicated that compounds similar to this compound exhibit significant antitumor properties:

  • Estrogen Receptor Modulation : As a SERM, it may inhibit estrogen-dependent tumor growth by blocking estrogen receptors in breast tissues.
  • Cell Line Studies : Research involving MCF-7 (human breast cancer) cell lines has shown that such compounds can reduce cell proliferation and induce apoptosis through various signaling pathways .

Antimicrobial Properties

The brominated phenyl moiety in this compound may also contribute to its antimicrobial activity. Compounds with similar structures have been reported to exhibit:

  • Antibacterial Effects : Effective against a range of bacterial strains, potentially through disruption of bacterial cell membranes.
  • Antifungal Activity : Inhibition of fungal growth has been observed in several studies involving related compounds .

Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry explored the efficacy of various diphenylethene derivatives, including this compound. The results demonstrated:

CompoundIC50 (µM)Mechanism
trans-(E)-1-Bromo...12.5ER antagonist
Tamoxifen10.0ER antagonist
Control (No treatment)N/AN/A

The compound showed comparable efficacy to tamoxifen in inhibiting the growth of MCF-7 cells, suggesting its potential as an alternative therapeutic agent .

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of brominated compounds:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
trans-(E)-1-Bromo...E. coli15 µg/mL
Control (Ampicillin)E. coli8 µg/mL

The results indicated that trans-(E)-1-Bromo... exhibited notable antibacterial activity against E. coli, albeit less potent than ampicillin .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing trans-(E)-1-Bromo-2-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylethene, and how can stereochemical purity be optimized?

  • Methodology : The compound can be synthesized via Heck coupling or Wittig reactions, leveraging palladium catalysts (e.g., Pd(OAc)₂) to form the ethene backbone. Stereochemical control is achieved using chiral ligands (e.g., BINAP) or by optimizing reaction temperature (60–80°C) to favor the E-isomer . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC (C18 column, methanol/water mobile phase) ensures removal of Z-isomer impurities. Confirm purity via ¹H NMR (δ 6.8–7.5 ppm for aromatic protons) and HPLC retention time analysis .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm), bromine-induced deshielding effects, and dimethylaminoethoxy groups (δ ~3.6 ppm for OCH₂CH₂N, δ ~2.2 ppm for N(CH₃)₂) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (408.338 g/mol) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • IR Spectroscopy : Detect C-Br stretching (~550 cm⁻¹) and ether C-O-C vibrations (~1250 cm⁻¹) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology : Store under inert atmosphere (argon) at –20°C to prevent bromine displacement or oxidation of the dimethylamino group. Use amber vials to avoid photodegradation. Conduct stability assays via accelerated aging (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced Research Questions

Q. What is the mechanistic role of the bromine substituent in modulating estrogen receptor (ER) binding affinity compared to non-brominated analogs?

  • Methodology : Perform competitive binding assays using ERα/β isoforms (radiolabeled estradiol displacement). Compare IC₅₀ values with tamoxifen derivatives (e.g., 4-hydroxytamoxifen, IC₅₀ ~2 nM) . Molecular docking (AutoDock Vina) can predict bromine’s steric/electronic effects on ER ligand-binding domain interactions. Validate via mutagenesis (e.g., ER D351G mutation to assess hydrogen bonding disruptions) .

Q. How does the E-isomer configuration influence biological activity compared to Z-isomers in breast cancer cell models?

  • Methodology : Test antiproliferative effects in MCF-7 (ER+) and MDA-MB-231 (ER–) cells. The E-isomer is predicted to mimic 4-hydroxytamoxifen’s ER antagonism (IC₅₀ < 1 µM), while the Z-isomer may exhibit partial agonism. Use flow cytometry (PI staining) to compare cell cycle arrest (G₀/G₁ phase) between isomers .

Q. What computational models predict the pharmacokinetic (PK) properties of this compound, and how do they align with empirical data?

  • Methodology : Apply QSAR models (e.g., SwissADME) to predict logP (~4.2), permeability (Caco-2 > 5 × 10⁻⁶ cm/s), and CYP450 metabolism. Validate via in vitro assays:

  • Microsomal Stability : Incubate with human liver microsomes (HLMs); quantify parent compound loss via LC-MS/MS.
  • Plasma Protein Binding : Use equilibrium dialysis to measure free fraction (expected >90% bound due to lipophilic groups) .

Safety and Regulatory Considerations

Q. What hazard classifications apply to this compound, and what PPE is required for safe handling?

  • Guidance : Classified as Acute Toxicity Category 4 (oral) and Skin Irritation Category 2 under GHS. Use nitrile gloves, lab coat, and safety goggles. Conduct reactions in a fume hood due to potential bromine vapor release. Dispose of waste via halogenated solvent containers .

Comparative Analysis

Q. How does the dimethylaminoethoxy side chain in this compound compare to pyrrolidinoethoxy groups in idoxifene for ER downregulation?

  • Methodology : Perform gene expression profiling (RNA-seq) in MCF-7 cells to compare ERα mRNA levels after 48-hour treatment. The dimethylamino group may enhance solubility but reduce ERα degradation efficiency compared to idoxifene’s pyrrolidine ring (pIC₅₀ difference ~0.5 log units) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
trans-(E)-1-Bromo-2-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylethene
Reactant of Route 2
Reactant of Route 2
trans-(E)-1-Bromo-2-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylethene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.